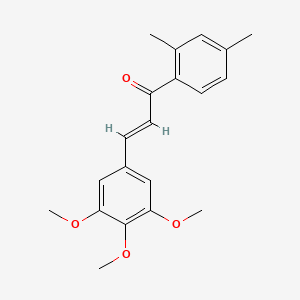
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
説明
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C20H22O4
- Molecular Weight : 326.39 g/mol
- CAS Number : 215778-57-7
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. In vitro assays demonstrated significant antiproliferative effects on human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent activity.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 30 |
| A549 | 43 |
| HT-29 | 30 |
These results suggest that the compound may inhibit tubulin polymerization, a critical process for cancer cell division and proliferation. Notably, it was found to induce apoptosis in treated cells, confirmed by mitochondrial depolarization and caspase-9 activation .
The mechanism by which this chalcone derivative exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is essential for mitosis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase.
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits significant antioxidant activity. It has been reported to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This dual action enhances its therapeutic potential in treating various diseases related to oxidative stress.
Study 1: Antiproliferative Effects on Cancer Cells
A comprehensive study compared the activity of this compound with conventional chemotherapeutic agents like CA-4 (Combretastatin A-4). The results indicated that the chalcone derivative was more potent against certain cancer cell lines than CA-4, particularly in inhibiting A549 and HT-29 cells .
Study 2: Mechanistic Insights into Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. It was found that it effectively inhibited tyrosinase activity, a key enzyme in melanin synthesis. This inhibition was attributed to both direct enzyme interaction and modulation of tyrosinase processing and degradation pathways .
特性
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-8-16(14(2)10-13)17(21)9-7-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-12H,1-5H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHSSJSUDATFI-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















